2-Amino-5-bromo-3,4-dimethylbenzoic acid
Overview
Description
2-Amino-5-bromo-3,4-dimethylbenzoic acid is an organic compound with the molecular formula C₉H₁₀BrNO₂ and a molecular weight of 244.0852 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two methyl groups attached to a benzoic acid core. It is primarily used as a building block in chemical synthesis and has applications in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-bromo-3,4-dimethylbenzoic acid typically involves the bromination of 3,4-dimethylaniline followed by nitration and subsequent reduction . The reaction conditions often include the use of bromine or bromine-containing reagents, nitrating agents such as nitric acid, and reducing agents like tin(II) chloride or iron powder .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and safety in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-bromo-3,4-dimethylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized to a nitro group, and the carboxylic acid group can be reduced to an alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids under mild conditions.
Major Products
The major products formed from these reactions include substituted benzoic acids, nitrobenzoic acids, and various coupled products depending on the specific reagents and conditions used .
Scientific Research Applications
2-Amino-5-bromo-3,4-dimethylbenzoic acid is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and as a probe for biological assays.
Medicine: Potential use in drug discovery and development due to its structural features.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-5-bromo-3,4-dimethylbenzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and bromine groups play a crucial role in binding to these targets, influencing their activity and leading to various biological effects . The pathways involved may include signal transduction, metabolic processes, and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
2-Amino-3,5-dibromobenzaldehyde: Contains two bromine atoms and an aldehyde group, exhibiting different reactivity and applications.
2-Amino-5-bromobenzoic acid: Lacks the methyl groups, leading to different chemical properties and uses.
2-Amino-3,4-dimethylbenzoic acid: Similar structure but without the bromine atom, affecting its reactivity and applications.
Uniqueness
2-Amino-5-bromo-3,4-dimethylbenzoic acid is unique due to the combination of its functional groups, which provide a versatile platform for various chemical reactions and applications. The presence of both amino and bromine groups allows for diverse modifications and interactions, making it valuable in multiple research fields .
Properties
IUPAC Name |
2-amino-5-bromo-3,4-dimethylbenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-4-5(2)8(11)6(9(12)13)3-7(4)10/h3H,11H2,1-2H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGCIQFVTSAKTQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C(=C1C)N)C(=O)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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